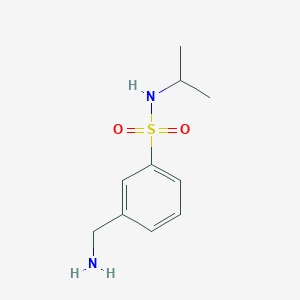

3-(aminomethyl)-N-isopropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(aminomethyl)-N-isopropylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a common moiety in medicinal chemistry due to its involvement in various biological activities. Benzenesulfonamide derivatives have been extensively studied for their potential therapeutic applications, including as anticonvulsants, carbonic anhydrase inhibitors, and vasodilators .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the functionalization of the sulfonamide group or the aromatic ring. For instance, the synthesis of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives was achieved from 5-isoquinolinesulfonic acid, indicating a method that could potentially be adapted for the synthesis of "3-(aminomethyl)-N-isopropylbenzenesulfonamide" . Additionally, direct N-alkylation of aminobenzenesulfonamides with alcohols has been reported as a highly efficient strategy for synthesizing amino-(N-alkyl)benzenesulfonamides .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be complex, with various substituents influencing their biological activity. For example, the molecular structure, vibrational wavenumbers, and electronic absorption wavelengths of a specific benzenesulfonamide molecule were studied using both experimental and computational methods, which could be relevant for understanding the properties of "3-(aminomethyl)-N-isopropylbenzenesulfonamide" .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including N-alkylation and the formation of complexes with metals. For instance, the reaction of 3-aminobenzenesulfonic acid with copper nitrate led to the formation of a copper(II) complex, demonstrating the reactivity of the sulfonamide group towards metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of acylthiourea moieties into 3-aminobenzenesulfonamides resulted in selective inhibition of carbonic anhydrase isoform IX, highlighting the impact of chemical modifications on biological activity .

properties

IUPAC Name |

3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11/h3-6,8,12H,7,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLLZFKXJIFDCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588519 |

Source

|

| Record name | 3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-N-isopropylbenzenesulfonamide | |

CAS RN |

953715-40-7 |

Source

|

| Record name | 3-(Aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Ethylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B1284777.png)

![1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284792.png)

![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)

![1-{[4-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284808.png)